molecular formula C12H14FN B13505835 2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile

2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile

Katalognummer: B13505835
Molekulargewicht: 191.24 g/mol
InChI-Schlüssel: NZXQJWPGEGOCGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile is an organic compound with the molecular formula C12H14FN. This compound features a fluorinated aromatic ring and an acetonitrile group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile involves its interaction with specific molecular targets. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methylpropyl group enhances its lipophilicity, making it more suitable for certain applications in medicinal chemistry .

Eigenschaften

Molekularformel

C12H14FN

Molekulargewicht

191.24 g/mol

IUPAC-Name

2-[3-fluoro-5-(2-methylpropyl)phenyl]acetonitrile

InChI

InChI=1S/C12H14FN/c1-9(2)5-11-6-10(3-4-14)7-12(13)8-11/h6-9H,3,5H2,1-2H3

InChI-Schlüssel

NZXQJWPGEGOCGE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1=CC(=CC(=C1)CC#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.